molecular formula C6H6O B1225131 7-Oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 6569-83-1

7-Oxabicyclo[2.2.1]hepta-2,5-diene

Cat. No. B1225131
CAS RN: 6569-83-1
M. Wt: 94.11 g/mol
InChI Key: YKCNBNDWSATCJL-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane, also known as 7-Oxanorbornane, is a chemical compound with the formula C6H10O . It is used in various chemical reactions, including the regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization .


Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]hepta-2,5-diene involves the use of oxorhenium catalysts with triphenyl phosphite as an oxygen acceptor . This allows for efficient deoxygenative aromatization of oxabicyclic dienes . The reaction proceeds under neutral conditions and is compatible with various functional groups .


Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[2.2.1]heptane consists of a seven-membered ring with one oxygen atom . The molecular weight is 98.1430 .


Chemical Reactions Analysis

One of the key chemical reactions involving 7-Oxabicyclo[2.2.1]hepta-2,5-diene is the regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization . This reaction enables the direct use of unfunctionalized PAHs for extension of π-conjugation .


Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]heptane has a molecular weight of 98.1430 . The heat of combustion is -223.9 ± 2.0 kJ/mol .

Scientific Research Applications

Reactivity Towards Brønsted Acids

7-Oxabicyclo[2.2.1]heptadiene derivatives show unique reactivity when treated with Brønsted acids. Depending on the experimental conditions and the nature of the Brønsted acid, these derivatives can be converted into phenols, fulvenes, or products from a retro-Diels–Alder-like reaction (Maggiani, Tubul, & Brun, 1999).

Potential Antitumor Agents

Certain derivatives of 7-Oxabicyclo[2.2.1]hept-2-ene, specifically those that are bis(hydroxymethyl), have been explored for their antitumor properties. For instance, dimethyl 2,3-bis(acetoxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate showed significant inhibition in leukemia L1210 tissue culture assays (Anderson, Dewey, & Mulumba, 1979).

Modeling Metabolism and Photooxidative Degradation

7-Oxabicyclo[4.1.0]hepta-2,4-diene derivatives have been used to model the metabolism of benzene and its photooxidative degradation. These studies have implications in understanding the chemical pathways and products of benzene metabolism and atmospheric photooxidation of benzenoid hydrocarbons (Bleasdale, Cameron, Edwards, & Golding, 1997).

Synthesis of Phthalates and Aminophthalate Derivatives

7-Oxabicyclo[2.2.1]heptadiene derivatives have been used in the synthesis of 3-hydroxyphthalates and 3-aminophthalate derivatives through a Diels–Alder reaction followed by ring-opening aromatization. This process is facilitated by catalysts like IrCl3 and FeCl3 (Shinohara et al., 2011).

Copolymerization Applications

7-Oxabicyclo[2.2.1]heptadiene derivatives have been used in copolymerization processes. For instance, diethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate was successfully copolymerized with phenylacetylene and p-methoxyphenylacetylene using PdBr2 as a catalyst. This research is significant for the development of new polymeric materials (Tamura, Kanamaru, Hirose, & Yamamoto, 1997).

Cytotoxicity Studies

Certain 7-oxabicyclo[2.2.1]heptane derivatives have been shown to exhibit significant cytotoxicity in tissue culture assays. This research is important for the development of new chemotherapeutic agents (Anderson & Dewey, 1977).

Future Directions

The future directions for the use of 7-Oxabicyclo[2.2.1]hepta-2,5-diene in chemical reactions include the potential to alter the properties of PAHs by fine-tuning the degree of π-conjugation, shape, and edge topology . This could open up new possibilities in the field of chemical synthesis .

properties

IUPAC Name

7-oxabicyclo[2.2.1]hepta-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5(1)7-6/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCNBNDWSATCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C=CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363757
Record name Oxanorbornadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[2.2.1]hepta-2,5-diene

CAS RN

6569-83-1
Record name 7-Oxabicyclo[2.2.1]hepta-2,5-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6569-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxanorbornadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
YD Xing, NZ Huang - The Journal of Organic Chemistry, 1982 - ACS Publications
To our best knowledge, this type of transformation has only been reported sporadically in the literature. However, the reagentused in each case is not universal for all oxygen-bridged …
Number of citations: 109 pubs.acs.org
H Takeshita, A Mori, N Kato, Y Kurahashi… - Bulletin of the Chemical …, 1995 - journal.csj.jp
High-pressure Diels–Alder reaction of cyclooctatetraene with dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate afforded six products, one of which was shown …
Number of citations: 8 www.journal.csj.jp
AW McCulloch, AG McInnes - Canadian Journal of Chemistry, 1975 - cdnsciencepub.com
Thermal reaction of 2,5-dimethylfuran (1) and ethyl propiolate (2) affords the Diels–Alder adduct (3) and seven additional products, all of which are derived from 3. The major products, …
Number of citations: 8 cdnsciencepub.com
N Şimşek, C Arici, ML McKee, D Ülkü, M Balci - Structural Chemistry, 2001 - Springer
The electrophilic addition of bromine to dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate 10 at 0 and −60C led in high yield to the formation of dibromide 11. However, high-…
Number of citations: 13 link.springer.com
T Antonsson, P Vogel - Tetrahedron letters, 1990 - Elsevier
Successive Diels-Alder additions of 1-acetylvinyl p-nitrobenzoate and didehydrobenzene to 1-(dimethoxymethyl)-2,3,5,6-tetramethylidene-7-oxabicyclo[2.2.1] heptane led to 5-(…
Number of citations: 18 www.sciencedirect.com
H Matsukubo, H Kato - Journal of the Chemical Society, Chemical …, 1975 - pubs.rsc.org
Cycloaddition-Double Fragmentation Reactions of Mesoionic Compounds with Dimethyl 7-0xabicyclo[2.2.l]hepta-2,5-diene-2,3-dicarbo Page 1 840 JCS CHEM. COMM., 1975 Cycloaddition-Double Fragmentation Reactions of …
Number of citations: 8 pubs.rsc.org
A Bighelli, F Tomi, J Casanova - Magnetic resonance in …, 1992 - Wiley Online Library
13 C and 1 H NMR spectral assignments have been obtained for 2,3‐di‐carboxymethyl‐ 7 ‐oxabicyclo[2.2.1]hepta‐ 2,5‐diene and 19 of its derivatives. The use of a combination of one‐…
WK Anderson, RH Dewey… - Journal of Medicinal …, 1979 - ACS Publications
Derivatives and analogues of 2, 3-bis (hydroxymethyl)-7-oxabicyclo [2.2. 1] hept-2-ene were synthesized. Of the compounds prepared, dimethyl 2, 3-bis (acetoxymethyl)-7-oxabicyclo […
Number of citations: 8 pubs.acs.org
K Jack, W Tam - The Journal of Organic Chemistry, 2013 - ACS Publications
The ruthenium catalyzed dimerization of oxanorbornadiene dicarboxylates was studied. The effects of the ester moiety and the addition of a C1 substituent to the bicyclic alkene on the …
Number of citations: 10 pubs.acs.org
WK Andersonx, B Mulumba - Journal of pharmaceutical sciences, 1984 - Elsevier
Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]-hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) along with the p-chlorophenyl and p-nitrophenyl analogues were …
Number of citations: 2 www.sciencedirect.com

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